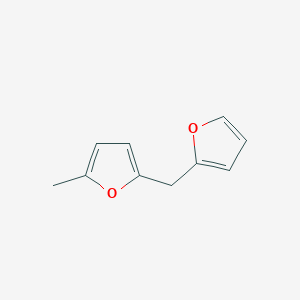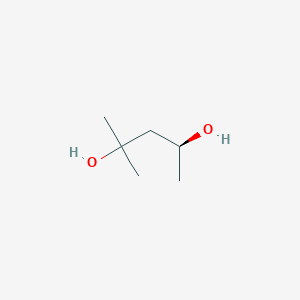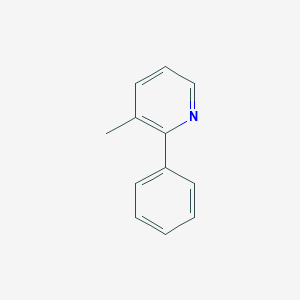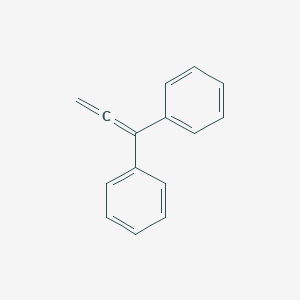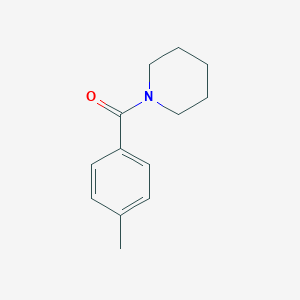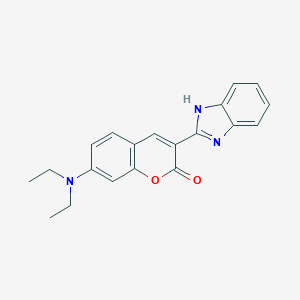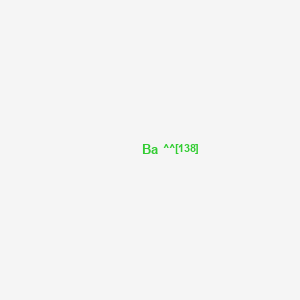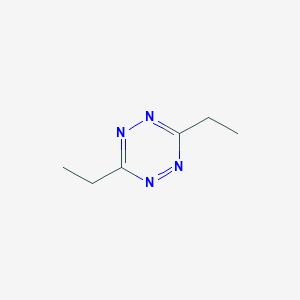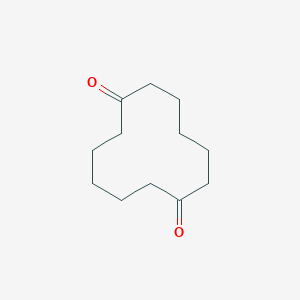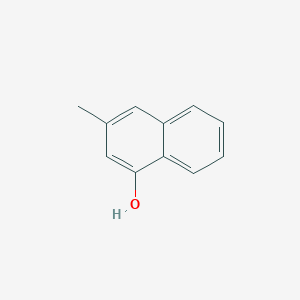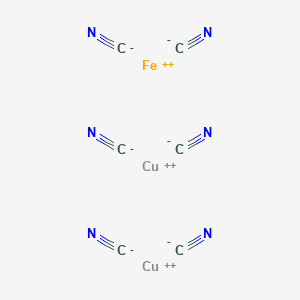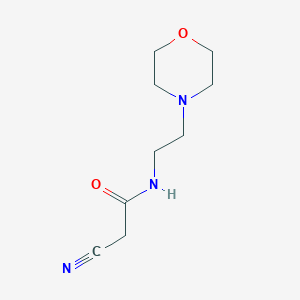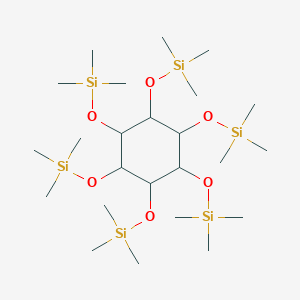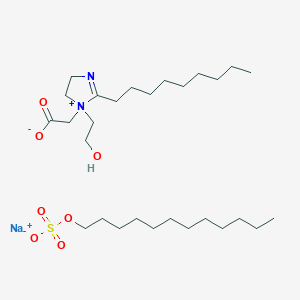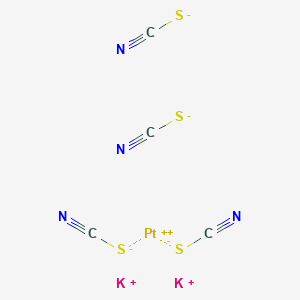
Dipotassium;platinum(2+);tetrathiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;platinum(2+);tetrathiocyanate, also known as K2Pt(SCN)4, is a coordination compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising anticancer properties and has been the subject of numerous scientific research studies. In
科学研究应用
Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 has been the subject of numerous scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer properties, particularly against ovarian and lung cancer cells. Additionally, it has been shown to have antimicrobial properties against a range of bacterial and fungal strains.
作用机制
The mechanism of action of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 is not fully understood. However, it is believed to interact with DNA and interfere with the replication and transcription processes. This leads to the inhibition of cell growth and ultimately cell death.
生化和生理效应
Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs naturally in the body. This compound has also been shown to inhibit the growth of new blood vessels, which is a process known as angiogenesis. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
实验室实验的优点和局限性
One advantage of using Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 in lab experiments is its relatively low toxicity compared to other platinum-based anticancer drugs. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, the cost of synthesizing and purifying Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 can be prohibitive for some research groups.
未来方向
There are several future directions for the use of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 in medicinal chemistry. One potential application is in combination therapy with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 and to identify any potential side effects or toxicity concerns. Finally, the development of new synthesis methods that are more cost-effective and scalable could make this compound more accessible for research and clinical use.
Conclusion
In conclusion, Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 is a promising compound with potential applications in the field of medicinal chemistry. Its anticancer and antimicrobial properties make it a subject of ongoing scientific research. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. However, the future looks bright for the continued exploration of this compound and its potential uses in the treatment of cancer and other diseases.
合成方法
The synthesis of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 involves the reaction between potassium thiocyanate and platinum(II) chloride. The resulting compound is a yellow crystalline solid that is sparingly soluble in water. The purity and yield of the compound can be improved through recrystallization and other purification techniques.
属性
CAS 编号 |
14244-61-2 |
|---|---|
产品名称 |
Dipotassium;platinum(2+);tetrathiocyanate |
分子式 |
C4K2N4PtS4 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
dipotassium;platinum(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |
InChI 键 |
HFSDIGGSMJDZEA-UHFFFAOYSA-J |
手性 SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
规范 SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



